molecular formula C9H9BrO4 B1273865 3-Bromo-4,5-dimethoxybenzoic acid CAS No. 20731-48-0

3-Bromo-4,5-dimethoxybenzoic acid

Cat. No. B1273865
CAS RN: 20731-48-0
M. Wt: 261.07 g/mol
InChI Key: ZODURELBYVOPGP-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-4,5-dimethoxybenzoic acid, is a brominated and methoxylated derivative of benzoic acid. While the specific compound is not directly discussed in the provided papers, related compounds and their properties, synthesis, and applications are explored, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives is well-documented. For instance, the synthesis of 3-bromo-5-iodobenzoic acid is achieved through the coordination with uranyl units to form a one-dimensional polymer, which is then assembled into a three-dimensional network via halogen-bonding interactions . Another synthesis approach is the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further modified through palladium-catalyzed cross-coupling reactions . These methods suggest potential pathways for synthesizing the compound of interest by adapting the bromination and functional group manipulation strategies.

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential structure of 3-Bromo-4,5-dimethoxybenzoic acid. For example, the crystal structure of 3,4-dimethoxybenzoic acid shows that it forms hydrogen-bonded dimers , which could imply that the compound of interest may also exhibit similar dimerization tendencies due to the presence of methoxy groups. Additionally, the structure of lanthanide complexes with 2-bromo-5-methoxybenzoic acid reveals a one-dimensional chain formation through weak hydrogen bond interactions , suggesting that the bromo and methoxy substituents play a significant role in the molecular assembly.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives is highlighted in several studies. The bromo derivative of 3,5-dihydroxybenzoic acid is used in molecular recognition studies with N-donor compounds, forming various hydrogen-bonded networks . This indicates that the bromo substituent in the compound of interest may also engage in similar interactions. Furthermore, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid involves multiple steps, including nitration, methoxyl substitution, and reduction, which could be relevant for modifying the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are diverse. The luminescent and vibrational properties of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid are affected by halogen-bonding interactions . Similarly, the thermodynamic properties and luminescence behaviors of lanthanide complexes with 2-bromo-5-methoxybenzoic acid are characterized, providing data on thermal stability and light-emitting properties . These findings suggest that 3-Bromo-4,5-dimethoxybenzoic acid may also exhibit unique physical and chemical properties influenced by its bromo and methoxy groups.

Scientific Research Applications

  • 5,7-Dimethoxy-3,4-diphenylisocoumarin by coupling with diphenylacetylene .
  • Biotin dimedone , a reagent used in the study of protein sulfenation .
  • 5,7-Dimethoxy-3,4-diphenylisocoumarin by coupling with diphenylacetylene .
  • Biotin dimedone , a reagent used in the study of protein sulfenation .

Safety And Hazards

The safety data sheet for 3-Bromo-4,5-dimethoxybenzoic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-bromo-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODURELBYVOPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384740
Record name 3-bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dimethoxybenzoic acid

CAS RN

20731-48-0
Record name 3-bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4,5-dimethoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4,5-dimethoxybenzaldehyde (5.0 g, 20.5 mmol, 1 eq.) in CH3CN (192 mL) at room temperature was added a solution of sulfamic acid (2.55 g, 26.3 mmol) in H2O (32 mL) followed by a dropwise addition of a solution of NaClO2 (3.03 g, 26.8 mmol, 1.3 eq.) in H2O (32 mL) over 20 min period. After stirring for 30 min at room temperature, the solvent was removed in vacuo. The residue was dissolved in 1.0 M aqueous HCl (300 mL) and extracted with EtOAc (3×100 mL). The combined organic layer was washed with brine (300 mL), dried over Na2SO4 and concentrated in vacuo to give 3-bromo-4,5-dimethoxybenzoic acid (5.0 g). The product was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
192 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Kitagawara, T Ohe, K Tachibana, K Takahashi… - Drug Metabolism and …, 2015 - ASPET
Benzbromarone (BBR) is a hepatotoxic drug, but the detailed mechanism of its toxicity remains unknown. We identified 2,6-dibromohydroquinone (DBH) and mono-debrominated …
Number of citations: 22 dmd.aspetjournals.org
K Kurata, T Amiya - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
The investigation of the red alga Polysiphonia urceolata afforded a new bromophenol, 3,3′-dibromo-4,4′,5,5′-tetrahydroxybibenzyl. The structure was elucidated by a combination …
Number of citations: 51 www.journal.csj.jp
K Kurata, T Amiya, N Nakano - Chemistry Letters, 1976 - journal.csj.jp
The new bromophenol, 3,3′-dibromo-4,4′,5,5′-tetrahydroxybibenzyl has been isolated from the red alga, Polysiphonia urceolata, and identified. Besides this phenol, three …
Number of citations: 20 www.journal.csj.jp
H Wang, W Wang, B Gong, Z Wang, Y Feng… - Drug Metabolism and …, 2019 - ASPET
Benzbromarone (BBR), a uricosuric agent, has been known to induce hepatotoxicity, and its toxicity has a close relation to cytochrome P450–mediated metabolic activation. An …
Number of citations: 7 dmd.aspetjournals.org
NJ Willis - 2014 - qmro.qmul.ac.uk
Due to their interesting biological properties and complex molecular architectures, the rubromycin family of natural products, have attracted the attention of a number research groups …
Number of citations: 3 qmro.qmul.ac.uk
JB Lambert, NK Wilson, V Sklenar, M Hajek, RA Byrd… - System, 1981 - ismar.org
A monthly collection of informal private letters fro111 Laboratories of NMR. Infonnation contained herein is solely for the use of the reader. Quotation is not pennitted. except by direct …
Number of citations: 2 www.ismar.org
AD Bain, S Brownstein - Journal of Magnetic Resonance (1969), 1982 - Elsevier
The effect of the pulse sequence 90−τ/2−180−τ/2−α φ o −t 1 −β o -FID upon detection of homonuclear multiple-quantum transitions was analyzed for a two-spin system. The behavior …
Number of citations: 27 www.sciencedirect.com
木本正七郎, 浅木邦博 - YAKUGAKU ZASSHI, 1953 - jstage.jst.go.jp
Friedel-Crafts reaction of 2-methoxydiphenyl ether and 2-methoxy-4′-methyldiphenyl ether with acetyl chloride was carried out from which it was found that the acetyl group …
Number of citations: 2 www.jstage.jst.go.jp

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